molecular formula C8H7Br2FO B12957431 1-(2,4-Dibromo-6-fluorophenyl)ethanol

1-(2,4-Dibromo-6-fluorophenyl)ethanol

Cat. No.: B12957431
M. Wt: 297.95 g/mol
InChI Key: HFBZBJZXYYTEEQ-UHFFFAOYSA-N
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Description

1-(2,4-Dibromo-6-fluorophenyl)ethanol is a halogenated aromatic alcohol with the molecular formula C₈H₇Br₂FO and a molecular weight of 298.95 g/mol. Its structure features a benzene ring substituted with two bromine atoms at positions 2 and 4, a fluorine atom at position 6, and an ethanol group (-CH₂OH) at position 1. The electron-withdrawing halogens (Br and F) create a highly electron-deficient aromatic system, influencing its reactivity and physical properties.

Properties

Molecular Formula

C8H7Br2FO

Molecular Weight

297.95 g/mol

IUPAC Name

1-(2,4-dibromo-6-fluorophenyl)ethanol

InChI

InChI=1S/C8H7Br2FO/c1-4(12)8-6(10)2-5(9)3-7(8)11/h2-4,12H,1H3

InChI Key

HFBZBJZXYYTEEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1Br)Br)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,4-Dibromo-6-fluorophenyl)ethan-1-ol can be synthesized through several methods. One common approach involves the bromination of 2,4-difluorophenyl ethanone, followed by the reduction of the resulting bromo compound to the corresponding ethan-1-ol. The reaction conditions typically involve the use of bromine or a brominating agent, such as N-bromosuccinimide, in the presence of a suitable solvent like dichloromethane. The reduction step can be carried out using a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of 1-(2,4-dibromo-6-fluorophenyl)ethan-1-ol may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dibromo-6-fluorophenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and thiourea.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide, potassium cyanide in ethanol, or thiourea in water.

Major Products

    Oxidation: 1-(2,4-Dibromo-6-fluorophenyl)ethanone.

    Reduction: 1-(2,4-Dibromo-6-fluorophenyl)ethane.

    Substitution: 1-(2,4-Diazido-6-fluorophenyl)ethan-1-ol, 1-(2,4-Dicyano-6-fluorophenyl)ethan-1-ol, and 1-(2,4-Dithiocarbamato-6-fluorophenyl)ethan-1-ol.

Scientific Research Applications

1-(2,4-Dibromo-6-fluorophenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.

    Medicine: Explored for its potential as a lead compound in the development of new pharmaceuticals, particularly in the treatment of diseases where halogenated phenyl groups play a crucial role.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-Dibromo-6-fluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The hydroxyl group can participate in hydrogen bonding, further stabilizing the interaction. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall biological activity.

Comparison with Similar Compounds

1-(2,6-Difluorophenyl)ethanol

Property This compound 1-(2,6-Difluorophenyl)ethanol
Molecular Formula C₈H₇Br₂FO C₈H₈F₂O
Molecular Weight (g/mol) 298.95 158.15
Functional Group Ethanol (-CH₂OH) Ethanol (-CH₂OH)
Key Substituents 2,4-Br, 6-F 2,6-F

Key Differences :

  • Electronic Effects : The bromine atoms in the target compound significantly increase electron withdrawal compared to fluorine, reducing aromatic ring nucleophilicity.
  • Applications : The difluoro analog may exhibit higher solubility in polar solvents due to reduced molecular weight and halogen content.

Pyrazole Derivatives

1-(2,4-Dibromo-6-fluorophenyl)-3,4-dicarbomethoxypyrazole (5c)

Property This compound Compound 5c
Molecular Formula C₈H₇Br₂FO C₁₃H₉Br₂FN₂O₄
Molecular Weight (g/mol) 298.95 436.03
Melting Point Not reported 151–154°C
Functional Groups Ethanol (-CH₂OH) Pyrazole, ester (-COOCH₃)

Key Differences :

  • Reactivity : The pyrazole ring in 5c introduces aromatic stability and conjugation, while the ester groups enable nucleophilic acyl substitution, unlike the alcohol group in the target compound.
  • Applications: Pyrazole derivatives are often used in pharmaceuticals due to their bioactivity, whereas the ethanol group in the target compound may favor use as a synthetic intermediate.

Isothiocyanate Derivatives

2,4-Dibromo-6-fluorophenyl isothiocyanate

Property This compound Isothiocyanate Derivative
Molecular Formula C₈H₇Br₂FO C₇H₂Br₂FNS
Molecular Weight (g/mol) 298.95 296.97
Functional Group Ethanol (-CH₂OH) Isothiocyanate (-NCS)

Key Differences :

  • Reactivity: The isothiocyanate group is highly electrophilic, reacting readily with amines to form thioureas, whereas the ethanol group participates in oxidation or esterification.
  • Electronic Effects : Both compounds share electron-deficient aryl rings, but the isothiocyanate’s electrophilicity enhances its utility in coupling reactions.

Pyrrolidinone and Ester Derivatives

1-(2,4-Dibromo-6-fluorophenyl)-2-pyrrolidinone (SY301652)

Property This compound SY301652
Functional Group Ethanol (-CH₂OH) Pyrrolidinone (cyclic amide)

Key Differences :

  • Solubility: The pyrrolidinone’s amide group increases polarity and hydrogen-bonding capacity compared to the ethanol group.
  • Stability : Cyclic amides are less prone to oxidation than primary alcohols.

Ethyl 2-(2,4-dibromo-6-fluorophenyl)acetate

Property This compound Ethyl Ester Derivative
Functional Group Ethanol (-CH₂OH) Ester (-COOCH₂CH₃)

Key Differences :

  • Reactivity: The ester undergoes hydrolysis to carboxylic acids, while the ethanol group can be oxidized to ketones or converted to ethers.

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